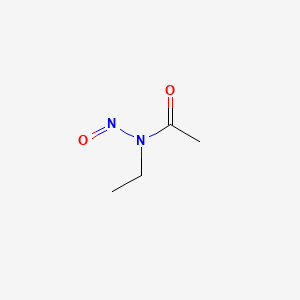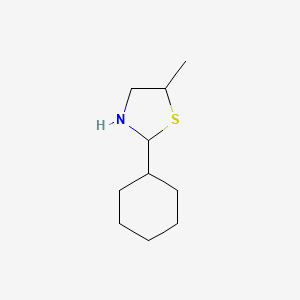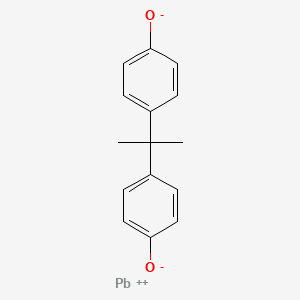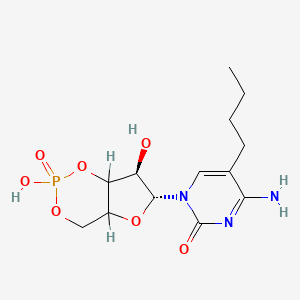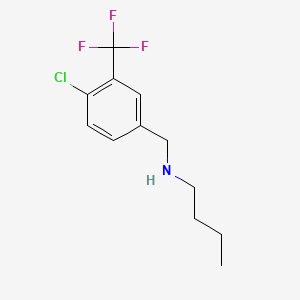
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butil-4-cloro-3-(trifluorometil)bencenometanamina es un compuesto orgánico con una estructura compleja que incluye un anillo de benceno sustituido con un grupo butilo, un átomo de cloro y un grupo trifluorometilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-butil-4-cloro-3-(trifluorometil)bencenometanamina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la alquilación de bencenometanamina con grupos N-butilo bajo condiciones controladas. La introducción de los grupos 4-cloro y 3-(trifluorometil) se puede lograr mediante reacciones de sustitución aromática electrófila. Estas reacciones a menudo requieren catalizadores y condiciones de reacción específicas para garantizar el patrón de sustitución deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N-butil-4-cloro-3-(trifluorometil)bencenometanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados nitro o carbonilo correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas o reducir los compuestos carbonílicos a alcoholes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir o reemplazar grupos funcionales en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro (Cl2) o bromo (Br2) en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir nitrobencenos o benzaldehídos, mientras que la reducción puede producir aminas primarias o alcoholes.
Aplicaciones Científicas De Investigación
N-butil-4-cloro-3-(trifluorometil)bencenometanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con efectos farmacológicos específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-butil-4-cloro-3-(trifluorometil)bencenometanamina implica su interacción con objetivos y vías moleculares específicos. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar las membranas celulares de manera más efectiva. El átomo de cloro y el grupo butilo contribuyen a su afinidad de unión y especificidad para ciertas enzimas o receptores, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
4-Cloro-bencenometanamina: Estructura similar pero carece de los grupos butilo y trifluorometilo.
N-Metil-bencenometanamina: Contiene un grupo metilo en lugar de un grupo butilo.
4-(Trifluorometil)bencilamina: Sustitución similar de trifluorometilo pero estructura general diferente.
Unicidad
N-butil-4-cloro-3-(trifluorometil)bencenometanamina es única debido a la combinación de sus sustituyentes, que confieren propiedades químicas y biológicas distintas. La presencia del grupo trifluorometilo mejora su estabilidad y lipofilia, mientras que el grupo butilo proporciona volumen estérico adicional, influyendo en su reactividad e interacciones con los objetivos moleculares.
Propiedades
Número CAS |
90390-45-7 |
|---|---|
Fórmula molecular |
C12H15ClF3N |
Peso molecular |
265.70 g/mol |
Nombre IUPAC |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H15ClF3N/c1-2-3-6-17-8-9-4-5-11(13)10(7-9)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3 |
Clave InChI |
GVZRNLWBYBKSTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


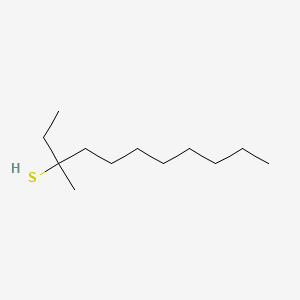


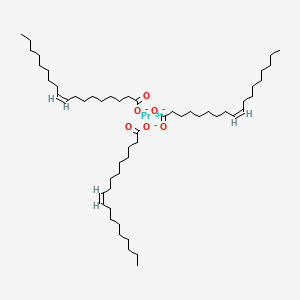


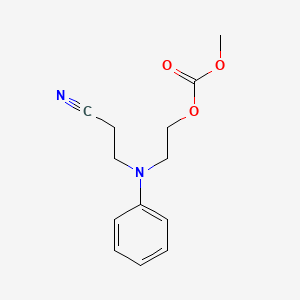
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


